2-Oxo-1,2-diphenylethyl 4-fluorobenzoate

Description

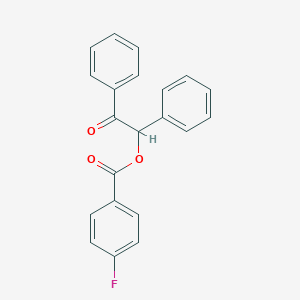

2-Oxo-1,2-diphenylethyl 4-fluorobenzoate is a benzoate ester derivative characterized by a 2-oxo-1,2-diphenylethyl backbone and a 4-fluorobenzoate moiety. The presence of the electron-withdrawing 4-fluoro substituent on the benzoate ring and the bulky diphenylethyl group distinguishes it from structurally analogous compounds, influencing its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula |

C21H15FO3 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(2-oxo-1,2-diphenylethyl) 4-fluorobenzoate |

InChI |

InChI=1S/C21H15FO3/c22-18-13-11-17(12-14-18)21(24)25-20(16-9-5-2-6-10-16)19(23)15-7-3-1-4-8-15/h1-14,20H |

InChI Key |

HZNNDORNHGSURB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared here with two closely related derivatives: 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate and 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate . These analogs share the α-keto ester core but differ in substituent patterns on both the ethyl and benzoate groups, enabling a systematic evaluation of structural and functional variations.

Key Structural Differences:

Backbone Substituents :

- Target Compound : Features a sterically hindered 1,2-diphenylethyl group.

- Analogs : Utilize a less bulky 4-chlorophenyl-substituted ethyl chain.

Benzoate Substituents :

- 4-Fluoro (Target) : Moderate electron-withdrawing effect (σₚ = 0.06 for -F).

- 3-Trifluoromethyl (Analog 1) : Strong electron-withdrawing effect (σₚ = 0.54 for -CF₃).

- 2-Chloro (Analog 2) : Electron-withdrawing but sterically bulky (σₚ = 0.23 for -Cl).

Property Comparisons:

Data Tables

Table 1: Spectroscopic and Computational Data

Table 2: Crystallographic Parameters

| Parameter | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Space Group | P2₁/c (predicted) | Pī | P2₁/c |

| Unit Cell Volume (ų) | ~1200 (estimated) | 742.3 | 1567.2 |

| Packing Efficiency | High (due to diphenyl) | Moderate | Low |

Research Findings

Electronic Effects :

- The 4-fluoro group in the target compound provides a balance between electron withdrawal and steric accessibility, contrasting with the stronger but bulkier -CF₃ group in Analog 1. This results in a lower HOMO-LUMO gap (4.2 eV vs. 4.5 eV), suggesting enhanced reactivity .

- Analog 2’s 2-chloro substituent introduces steric hindrance, reducing packing efficiency and vibrational stability compared to the target compound .

Crystallographic Behavior :

- The diphenylethyl backbone in the target compound likely promotes dense crystal packing via π-π stacking, whereas Analog 1 relies on F⋯H interactions for stability. Analog 2’s Cl⋯Cl interactions lead to less efficient packing .

Thermal Stability :

- Analog 1’s higher melting point (122–124°C) correlates with its strong intermolecular interactions, while the target compound’s predicted stability aligns with its moderate hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.